molecular formula C6H18Cl2O3W B3182979 Dichlorotungsten;ethanol CAS No. 45000-93-9

Dichlorotungsten;ethanol

Cat. No.: B3182979
CAS No.: 45000-93-9
M. Wt: 392.9 g/mol
InChI Key: AQDCOTYKQNGVLX-UHFFFAOYSA-L
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Description

Dichlorotungsten;ethanol is a chemical compound that consists of tungsten, chlorine, and ethanol

Scientific Research Applications

Dichlorotungsten;ethanol has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging or therapeutic agents.

    Industry: this compound is used in the production of advanced materials and coatings due to its unique properties.

Biochemical Analysis

Biochemical Properties

Tungsten(V) Dichloride Triethoxide plays a crucial role in biochemical reactions, particularly in the field of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metalloproteins, which are proteins that contain a metal ion cofactor. The nature of these interactions often involves the coordination of the tungsten atom with the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

Tungsten(V) Dichloride Triethoxide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby modulating their activity .

Molecular Mechanism

The molecular mechanism of action of Tungsten(V) Dichloride Triethoxide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tungsten(V) Dichloride Triethoxide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Tungsten(V) Dichloride Triethoxide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes. High doses of this compound can result in toxicity, including damage to vital organs and disruption of normal physiological functions .

Metabolic Pathways

Tungsten(V) Dichloride Triethoxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of Tungsten(V) Dichloride Triethoxide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, the presence of this compound in the cytoplasm can affect cytoplasmic enzymes, while its accumulation in the nucleus can impact gene expression .

Subcellular Localization

The subcellular localization of Tungsten(V) Dichloride Triethoxide is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Alternatively, it can be targeted to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorotungsten;ethanol can be synthesized through the reaction of tungsten hexachloride with ethanol. The reaction typically occurs under controlled conditions, where tungsten hexachloride is dissolved in ethanol, and the mixture is heated to facilitate the reaction. The resulting product is this compound, which can be isolated and purified through various techniques such as crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using tungsten hexachloride and ethanol. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as solvent extraction and purification to achieve the desired quality of this compound.

Chemical Reactions Analysis

Types of Reactions

Dichlorotungsten;ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.

    Reduction: this compound can be reduced to lower oxidation state tungsten compounds.

    Substitution: The chlorine atoms in this compound can be substituted with other ligands or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides. Substitution reactions can result in various tungsten complexes with different ligands.

Comparison with Similar Compounds

Similar Compounds

    Tungsten hexachloride: A precursor used in the synthesis of dichlorotungsten;ethanol.

    Tungsten oxides: Products of the oxidation of this compound.

    Tungsten hydrides: Products of the reduction of this compound.

Uniqueness

This compound is unique due to its specific combination of tungsten, chlorine, and ethanol, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

dichlorotungsten;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCOTYKQNGVLX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CCO.CCO.Cl[W]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2O3W
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorotungsten;ethanol
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Dichlorotungsten;ethanol
Reactant of Route 3
Dichlorotungsten;ethanol
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Dichlorotungsten;ethanol
Reactant of Route 5
Dichlorotungsten;ethanol
Reactant of Route 6
Dichlorotungsten;ethanol

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